molecular formula C11H9NOS2 B3037072 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol CAS No. 431067-90-2

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol

Cat. No.: B3037072
CAS No.: 431067-90-2
M. Wt: 235.3 g/mol
InChI Key: PTKQXUOEYIWAAT-UHFFFAOYSA-N
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Description

“4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol” is a chemical compound with a molecular formula of C11H9NOS2 . It is related to the compound “4-(1,3-benzothiazol-2-yl)butanoic acid” which has a molecular formula of C11 H11 N O2 S .


Synthesis Analysis

A series of compounds similar to “this compound”, specifically 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide, were designed and synthesized for anticonvulsant activity and neurotoxicity . Another compound, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .


Chemical Reactions Analysis

The compound 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, which is structurally similar to “this compound”, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .

Scientific Research Applications

Chemoenzymatic Synthesis

A study by Borowiecki, Fabisiak, and Ochal (2013) explored the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol. This process involved testing various lipase preparations as biocatalysts in the kinetic resolution of the target compound. The study revealed the superiority of the lipase-mediated hydrolysis approach over transesterification reactions, highlighting the compound's potential antifungal activity against pathogenic fungi (Borowiecki, Fabisiak, & Ochal, 2013).

Precursor for β-Blocker Drugs

Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, which showed potential as a precursor for β-blocker drugs. This research demonstrated the compound's utility in synthesizing various molecules, including β-aminoalcohols, which have potential β-blocker activity (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).

Antibacterial and Antifungal Properties

Chakraborty et al. (2014) synthesized a number of benzothiazole-2-ylsulfanyl derivatives and evaluated them for antibacterial and antifungal properties. The compounds demonstrated appreciable activity against various pathogens, indicating the chemical's potential in antimicrobial applications (Chakraborty, Sharma, Bala, & Mishra, 2014).

Anticonvulsant Evaluation

Kumar et al. (2011) studied the anticonvulsant activity of benzothiazol-2-ylsulfanyl derivatives. Their research found that certain compounds showed significant protection in mice, suggesting the potential of these derivatives in treating convulsions (Kumar, Shrivastava, Pandeya, Tripathi, & Stables, 2011).

Synthesis of Oxadiazole Derivatives for Anti-Diabetic Evaluation

Vijayan, Pt, and Pn (2021) synthesized and evaluated benzothiazole substituted oxadiazole derivatives for anti-diabetic properties. Their study revealed significant anti-diabetic properties, indicating the compound's potential in developing new anti-diabetic medications (Vijayan, Pt, & Pn, 2021).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKQXUOEYIWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
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